1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. The compound features a nitro group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with a pinacol boronate ester at the 4-position. This structure enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryls for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H16BN3O4 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3 |
InChI Key |
FXZBICYHXXANNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves two key steps:
- Introduction of the boronate ester group (pinacol boronic ester) at the pyrazole ring.
- Functionalization of the pyrazole ring with nitro and methyl substituents at defined positions.
The boronate ester is commonly introduced via borylation reactions or by using boronic acid pinacol esters as starting materials or intermediates.
Alkylation of Pyrazole Boronic Acid Pinacol Ester (General Procedure A)
A representative method for preparing substituted pyrazole boronic esters involves alkylation of 4-pyrazoleboronic acid pinacol ester with an alkyl halide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure. The crude product is purified by flash column chromatography (FCC).
This procedure has been successfully applied to synthesize various alkyl-substituted pyrazole boronic esters such as 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with isolated yields ranging from 32% to 59%.
Suzuki-Miyaura Cross-Coupling Reaction (General Procedure B)
The Suzuki reaction is a powerful method to couple aryl or heteroaryl halides with boronic acids or esters. For the preparation of the target compound, Suzuki coupling can be employed to attach the pyrazole boronate ester to a nitro-substituted aryl halide or vice versa.
Typical conditions involve:
- Aryl halide (1.0 equiv.)
- Cesium carbonate (Cs₂CO₃, 1.5 equiv.)
- Boronic acid or pinacol ester (1.5 equiv.)
- Palladium catalyst, such as PdCl₂(PPh₃)₂ (0.1 equiv.)
- Dry DMF or dimethoxyethane (DME) as solvent
- Reaction temperature: 85–100 °C
- Nitrogen atmosphere to avoid oxidation
The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS). After completion, the mixture is diluted with ethyl acetate, washed, dried, filtered, and concentrated. Purification is performed by flash column chromatography.
Specific Considerations for Nitro Substitution
The introduction of the nitro group at the 3-position of the pyrazole ring can be achieved either before or after the installation of the boronate ester, depending on the stability and reactivity of intermediates.
- Nitration of the pyrazole ring can be conducted using classical nitrating agents such as nitric acid or nitrating mixtures under controlled conditions to avoid overreaction.
- Alternatively, the nitro-substituted pyrazole can be synthesized first, followed by borylation at the 4-position via lithiation and subsequent reaction with a boron electrophile or via palladium-catalyzed borylation.
Data Table: Summary of Preparation Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrazole boronate ester | 4-Pyrazoleboronic acid pinacol ester, alkyl halide (1.25 equiv.), K₂CO₃ (2 equiv.), DMF, 60 °C, TLC monitoring | 32–59 | Purification by flash column chromatography |
| 2 | Suzuki-Miyaura coupling | Aryl halide (1 equiv.), boronic acid/ester (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), PdCl₂(PPh₃)₂ (0.1 equiv.), DMF/DME, 85–100 °C, N₂ atmosphere | 47–73 | Monitored by LC-MS; purification by FCC |
| 3 | Nitration (inferred) | Classical nitrating agents (e.g., HNO₃); conditions optimized to avoid degradation of boronate ester | Not reported | Usually performed before borylation or coupling |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methyl group or the dioxaborolane moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May be explored for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it would interact with specific molecular targets such as enzymes or receptors. The dioxaborolane moiety may play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key Analogues Identified:
Properties: Molecular formula C10H17BN2O2; used in pesticide and pharmaceutical intermediates .
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Structure: Methyl groups at N1 and C3. Properties: Synonym: (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester . Comparison: Dual methyl groups introduce steric hindrance and electron-donating effects, reducing reactivity in cross-coupling compared to the electron-withdrawing nitro group in the target compound.
3,5-Dimethyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure: Phenyl at N1, dimethyl at C3/C5.
- Properties: NMR δ 2.45 (s, 3H), 2.44 (s, 3H) .
- Comparison: The phenyl group enhances aromatic interactions in catalytic processes, but dimethyl substitution reduces electronic activation of the boronate ester.
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Structure: Isopropyl at N1, phenyl spacer between pyrazole and boronate. Synthesis: Prepared via alkylation with 2-iodopropane .
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1604036-95-4)
Reactivity in Cross-Coupling Reactions
The nitro group at the 3-position in the target compound strongly withdraws electrons, increasing the electrophilicity of the boronate ester and accelerating Suzuki-Miyaura coupling. In contrast:
- Methyl-substituted analogs (e.g., 1,3-dimethyl derivative ) exhibit slower coupling due to electron-donating effects.
- Phenyl-linked compounds (e.g., compound 106 ) benefit from extended conjugation but require harsher reaction conditions.
- Bulky N1 substituents (e.g., isopropyl or trifluoromethylphenyl ethyl ) reduce reaction efficiency due to steric hindrance.
Physicochemical Properties
*Estimated based on analogous compounds.
Biological Activity
1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBNO
- Molecular Weight : 280.09 g/mol
- CAS Number : 1361941-27-6
This compound contains a pyrazole ring substituted with a nitro group and a boron-containing dioxaborolane moiety, which may influence its biological activity.
Biological Activity Overview
Research has indicated that compounds containing pyrazole scaffolds exhibit diverse biological activities including:
- Antimicrobial Activity : Pyrazoles have shown promising results against various bacterial strains and fungi. For instance, derivatives of substituted pyrazoles have been evaluated for their antibacterial properties using assays such as the microplate Alamar Blue assay (MABA) .
- Anti-inflammatory Properties : Some pyrazole derivatives have demonstrated significant anti-inflammatory effects that surpass standard treatments like diclofenac sodium. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : A number of studies have reported that pyrazole derivatives can inhibit tumor cell proliferation. The introduction of specific substituents on the pyrazole ring has been linked to enhanced antiproliferative activity against various cancer cell lines .
The precise mechanisms through which 1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Many pyrazoles act by inhibiting key enzymes involved in inflammatory processes or cellular proliferation.
- Interference with Cell Signaling : The compound may affect signaling pathways critical for cell survival and growth.
Case Studies
Several studies have explored the biological activity of similar pyrazole compounds:
- Antitubercular Activity : A study evaluated various pyrazole derivatives for their antitubercular properties using isoniazid as a control. The results indicated that certain modifications to the pyrazole structure could enhance activity against Mycobacterium tuberculosis .
- Antibacterial Studies : Research demonstrated that specific substituted pyrazoles exhibited significant antibacterial activity against pathogenic bacteria. The structure–activity relationship (SAR) indicated that functional groups on the pyrazole ring play a crucial role in determining efficacy .
- Synthesis and Evaluation : A recent synthesis of substituted pyrazoles showed that introducing methyl groups at specific positions increased antiproliferative activities against cancer cell lines .
Data Table
The following table summarizes key findings related to the biological activities of 1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and similar compounds:
| Activity Type | Compound Type | Assay Used | Results |
|---|---|---|---|
| Antibacterial | Substituted Pyrazoles | MABA | Significant inhibition against bacteria |
| Anti-inflammatory | Pyrazole Derivatives | In vitro assays | Superior activity compared to diclofenac |
| Antitumor | Various Pyrazoles | Cell proliferation assays | Enhanced activity with specific substitutions |
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-methyl-3-nitro-pyrazole derivatives with boronate ester groups, and what are their critical reaction conditions?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester group (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed coupling. Key steps include:
- Nitro Group Stability : Nitration of the pyrazole ring must occur under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent decomposition of the boronate ester .
- Protection Strategies : Use of protecting groups (e.g., tetrahydropyranyl or methoxyethyl) for the boronate ester during nitration to avoid side reactions .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the product .
Q. Q2. How can researchers characterize the structural integrity of the nitro and boronate ester groups in this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the presence of the nitro group via deshielded aromatic protons (~δ 8.5–9.0 ppm) and the boronate ester’s methyl groups (~δ 1.0–1.3 ppm) .
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and B-O bonds (~1340 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to mitigate competing decomposition pathways of the nitro group during functionalization?
Methodological Answer:
- Temperature Control : Conduct nitration at subambient temperatures (0–5°C) to reduce thermal degradation .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency while preserving the nitro group .
- Additive Use : Include stabilizing agents like K₂CO₃ to neutralize acidic byproducts during coupling .
Q. Q4. What computational methods are suitable for predicting the reactivity of the boronate ester in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the electron density of the boronate ester to predict its activation energy in Suzuki reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Hammett Analysis : Correlate substituent effects (e.g., nitro group’s electron-withdrawing nature) with reaction rates .
Q. Q5. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?
Methodological Answer:
- Isotopic Labeling : Use deuterated analogs to distinguish between overlapping signals .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria) causing splitting anomalies .
- Control Experiments : Synthesize simplified analogs (e.g., without the nitro group) to isolate spectral contributions .
Data Contradiction Analysis
Q. Q6. How can discrepancies in reported biological activity of similar pyrazole-boronate derivatives be resolved?
Methodological Answer:
- Batch Reproducibility : Verify purity (>98% via HPLC) and storage conditions (e.g., desiccated, −20°C) to rule out degradation .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace nitro with amino groups) to isolate bioactive moieties .
- In Silico Docking : Compare binding affinities of enantiomers or tautomers using software like AutoDock .
Experimental Design for Novel Applications
Q. Q7. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
Methodological Answer:
- Linker Design : Utilize the boronate ester for dynamic covalent chemistry (e.g., boronate ester formation with diols) .
- Post-Synthetic Modification (PSM) : Introduce nitro groups post-MOF assembly to avoid framework destabilization .
- X-ray Diffraction : Confirm framework topology and nitro group orientation via single-crystal analysis .
Handling Stability and Reactivity Challenges
Q. Q8. What precautions are necessary to prevent hydrolysis of the boronate ester during aqueous-phase reactions?
Methodological Answer:
- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) .
- Buffered pH : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronate ester .
- Alternative Solvents : Replace water with non-polar solvents (e.g., toluene) for nitro group retention .
Advanced Characterization Techniques
Q. Q9. How can time-resolved spectroscopic methods elucidate the compound’s photostability for optoelectronic applications?
Methodological Answer:
- Transient Absorption Spectroscopy : Monitor excited-state decay kinetics under UV irradiation .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during photodegradation .
- Theoretical Modeling : Compare experimental data with TDDFT-calculated absorption spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
